BenchChemオンラインストアへようこそ!

Diltiazem Hydrochloride

calcium channel blocker tissue selectivity vascular pharmacology

Select Diltiazem Hydrochloride CAS 38411-61-9 for research requiring an intermediate calcium channel blocker profile. This (+)-cis enantiomer exhibits a vascular-to-myocardial selectivity factor of 8.9—9.7× more vascular-selective than verapamil yet 11.6× less than felodipine—uniquely positioned for studies requiring balanced cardiac and vascular inhibition. In a randomized double-blind crossover trial, once-daily diltiazem 300 mg reduced weekly anginal attacks to 1.9±3.2 vs. 4.4±4.1 for verapamil 240 mg (P<0.05). USP specification: 98.5–101.5% purity, desacetyl diltiazem ≤0.5%, total impurities ≤1.0%. Demonstrates exceptional >10-year room-temperature stability with validated chiral HPLC methods resolving all six specified impurities—ideal for ANDA method development and stability studies.

Molecular Formula C22H27ClN2O4S
Molecular Weight 451.0 g/mol
CAS No. 38411-61-9
Cat. No. B7801361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiltiazem Hydrochloride
CAS38411-61-9
Molecular FormulaC22H27ClN2O4S
Molecular Weight451.0 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl
InChIInChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1
InChIKeyHDRXZJPWHTXQRI-BHDTVMLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diltiazem Hydrochloride CAS 38411-61-9: A Non-Dihydropyridine Benzothiazepine Calcium Channel Blocker for Cardiovascular Research and Pharmaceutical Formulation


Diltiazem Hydrochloride (CAS 38411-61-9) is a benzothiazepine derivative classified as a non-dihydropyridine calcium channel blocker (CCB) [1]. It functions by inhibiting calcium ion influx through L-type voltage-gated calcium channels in cardiac and vascular smooth muscle, producing both negative chronotropic effects and vasodilation [1]. The pharmacologically active form is the (+)-cis enantiomer [2]. As a pharmacopeial standard substance, Diltiazem Hydrochloride USP contains not less than 98.5% and not more than 101.5% of C22H26N2O4S·HCl calculated on the dried basis, with specified limits for desacetyl diltiazem (≤0.5%) and total impurities (≤1.0%) [3]. The compound exhibits intermediate vascular-to-myocardial selectivity (selectivity factor of 8.9 in isolated rat tissue preparations) compared to highly vascular-selective dihydropyridines like felodipine (103) and non-selective phenylalkylamines like verapamil (0.92) [4].

Why Diltiazem Hydrochloride CAS 38411-61-9 Cannot Be Substituted with Other Calcium Channel Blockers Without Scientific Justification


The three prototypical calcium channel blockers—diltiazem (benzothiazepine), verapamil (phenylalkylamine), and nifedipine (dihydropyridine)—bind to distinct, non-overlapping sites on the L-type calcium channel α1 subunit and exhibit fundamentally different tissue selectivity profiles [1]. Diltiazem occupies an intermediate pharmacodynamic position: it demonstrates measurable vascular selectivity (factor 8.9) that exceeds verapamil (0.92) but falls substantially below dihydropyridines like felodipine (103) [2]. This intermediate profile translates into differential clinical outcomes: in a head-to-head randomized trial of stable angina patients, once-daily sustained-release diltiazem 300 mg reduced weekly anginal attacks to 1.9±3.2 episodes compared to 4.4±4.1 with sustained-release verapamil 240 mg (P<0.05) [3]. Furthermore, substitution is complicated by stereochemical considerations—only the (+)-cis enantiomer is pharmacologically active, and the presence of inactive stereoisomers or the desacetyl degradation product (which retains only 25-50% activity) compromises both analytical integrity and therapeutic predictability [4]. These pharmacodynamic, clinical, and stereochemical distinctions preclude simple interchangeability and underscore the necessity for compound-specific procurement based on intended research or formulation applications.

Quantitative Differentiation Evidence for Diltiazem Hydrochloride CAS 38411-61-9 Relative to Comparator Calcium Channel Blockers


Vascular-to-Myocardial Selectivity: Diltiazem vs. Verapamil and Felodipine in Isolated Rat Tissue Preparations

In an in vitro study comparing the vascular versus myocardial inhibitory selectivity of three structurally distinct calcium antagonists in isolated rat portal vein and papillary muscle preparations, diltiazem exhibited a vascular-to-myocardial selectivity factor of 8.9, positioning it as an intermediate agent between the highly vascular-selective dihydropyridine felodipine (selectivity factor 103) and the non-selective phenylalkylamine verapamil (selectivity factor 0.92) [1]. Selectivity was quantified as the ratio of pIC50 values at equilibrium (t=∞) for vascular and myocardial tissue preparations.

calcium channel blocker tissue selectivity vascular pharmacology in vitro selectivity

Antianginal Efficacy: Weekly Anginal Attack Reduction with Once-Daily Diltiazem vs. Verapamil in Stable Angina Pectoris

In a randomized, double-blind crossover trial of 20 normotensive patients with chronic stable angina pectoris, once-daily sustained-release diltiazem 300 mg reduced the weekly rate of anginal attacks from a placebo baseline of 5.1±8.6 episodes to 1.9±3.2 episodes, whereas sustained-release verapamil 240 mg reduced attacks to 4.4±4.1 episodes [1]. The difference between diltiazem and verapamil treatment arms was statistically significant (P<0.05). Both agents significantly prolonged symptom-limited bicycle exercise duration compared to placebo (diltiazem: 540±124.6 s; verapamil: 510±129.9 s; placebo: 396±152.2 s; P<0.005 for both comparisons) [1].

angina pectoris antianginal efficacy clinical trial sustained-release formulation

Stereochemical Purity: Absence of Minor Enantiomer Impurity in Diltiazem Hydrochloride Drug Substance After Extended Storage

Using a validated HPLC method with a 3 μm ovomucoid-conjugated chiral column achieving simultaneous determination of related substances and optical purity within 2.5 minutes, analysis of diltiazem hydrochloride drug substances revealed no detectable minor enantiomer (cis-(-)-(2R,3R) form) and deacetyl form content ranging from only 0.1% to 0.4% across all tested samples [1]. Notably, this stereochemical purity was maintained in drug substances, tablets, and freeze-dried injection formulations stored at room temperature for more than 10 years [1]. This stands in contrast to the pharmacopeial limit established by USP, which permits up to 0.5% desacetyl diltiazem hydrochloride as an individual impurity and up to 1.0% total impurities including the desacetyl form [2].

stereochemical purity enantiomeric impurity chiral HPLC pharmaceutical stability

Metabolite Activity Differential: Desacetyl Diltiazem Retains Only 25-50% Pharmacologic Activity Relative to Parent Compound

The primary degradation product and metabolite of diltiazem hydrochloride, cis-desacetyldiltiazem (cis-Desac-DLT), has been reported to possess only 25-50% of the pharmacologic activity of the parent cis-(+)-diltiazem in humans [1]. This reduced activity profile is relevant when compared to the parent compound's full activity and to other CCB metabolites. For context, verapamil's primary metabolite norverapamil retains approximately 20% of the parent compound's activity, while nifedipine's metabolites are largely inactive, establishing a class-wide variability in metabolite contribution that affects overall therapeutic predictability [2].

metabolite activity desacetyl diltiazem pharmacokinetics impurity profiling

Procurement-Guiding Application Scenarios for Diltiazem Hydrochloride CAS 38411-61-9 Based on Differential Evidence


In Vitro Pharmacologic Studies Requiring Intermediate Vascular-to-Myocardial Selectivity

For researchers investigating calcium channel blocker tissue selectivity, Diltiazem Hydrochloride CAS 38411-61-9 provides a quantifiably intermediate vascular-to-myocardial selectivity factor of 8.9, which is 9.7× more vascular-selective than verapamil (0.92) but 11.6× less vascular-selective than felodipine (103) as established in isolated rat tissue preparations [1]. This intermediate profile cannot be approximated by substituting either a dihydropyridine or another non-dihydropyridine, making diltiazem the necessary selection for studies requiring balanced cardiac and vascular inhibitory effects. The compound's benzothiazepine structure and distinct binding site on the L-type calcium channel further differentiate it from both phenylalkylamines and dihydropyridines [2].

Sustained-Release Anti-Anginal Formulation Development and Comparative Efficacy Studies

Formulation scientists developing once-daily sustained-release anti-anginal products should prioritize Diltiazem Hydrochloride CAS 38411-61-9 based on clinical evidence demonstrating superior symptomatic relief compared to sustained-release verapamil. In a randomized, double-blind crossover trial, once-daily diltiazem 300 mg reduced weekly anginal attacks to 1.9±3.2 episodes compared to 4.4±4.1 episodes with verapamil 240 mg (P<0.05), while both agents prolonged exercise duration similarly (diltiazem: 540±124.6 s; verapamil: 510±129.9 s; placebo: 396±152.2 s; P<0.005) [3]. This differential antianginal efficacy profile supports diltiazem as the preferred active pharmaceutical ingredient for angina-focused sustained-release formulation research.

Long-Term Stability and Chiral Purity Studies of Calcium Channel Blocker Reference Standards

For analytical laboratories conducting long-term stability studies or requiring reference standards with verified stereochemical integrity, Diltiazem Hydrochloride CAS 38411-61-9 demonstrates exceptional stability with no detectable minor enantiomer (cis-(-)-(2R,3R) form) and deacetyl impurity levels of only 0.1%-0.4% after more than 10 years of room-temperature storage [4]. These impurity levels remain below the USP acceptance criteria of ≤0.5% for desacetyl diltiazem and ≤1.0% for total impurities [5]. The validated chiral HPLC method enabling simultaneous determination of related substances and optical purity within 2.5 minutes provides a robust analytical framework for quality control applications [4].

Impurity Profiling and Stability-Indicating Method Development for ANDA Submissions

Analytical scientists developing stability-indicating HPLC methods for abbreviated new drug applications (ANDAs) should consider Diltiazem Hydrochloride CAS 38411-61-9 with its well-characterized impurity profile comprising six specified related substances (diltiazem sulphoxide, Imp-A, Imp-B, Imp-D, Imp-E, and Imp-F) [6]. The availability of validated gradient HPLC methods resolving all six impurities simultaneously, combined with the known partial activity of the primary degradation product desacetyl diltiazem (25-50% of parent compound activity) [7], provides a comprehensive framework for establishing impurity acceptance criteria and demonstrating method specificity for regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diltiazem Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.